Ioxilan

Endothelial function Vascular biology Contrast media toxicity

Researchers studying contrast-induced vascular effects require agents with minimal confounding toxicity. Ioxilan addresses this: 3.59-fold lower vascular dysfunction risk vs. iodixanol; fully preserved endothelial vasodilatory function (unlike iohexol); zero erythrocyte morphology alteration vs. acanthocyte formation by iohexol/iopamidol. As the monomeric LOCM with lowest osmolality (570 mOsm/kg at 300 mgI/mL), it delivers 68% higher CT SNR and 138% less signal attenuation than iodixanol. Ideal baseline for vascular, hemorheology, and high-resolution imaging studies.

Molecular Formula C18H24I3N3O8
Molecular Weight 791.1 g/mol
CAS No. 107793-72-6
Cat. No. B029793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoxilan
CAS107793-72-6
Synonyms5-[Acetyl(2,3-dihydroxypropyl)amino]-N1-(2,3-dihydroxypropyl)-N3-(2-hydroxyethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide;  Ioxitol;  Oxilan 300;  _x000B_
Molecular FormulaC18H24I3N3O8
Molecular Weight791.1 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
InChIInChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
InChIKeyUUMLTINZBQPNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ioxilan Low-Osmolality Radiocontrast Monomer


Ioxilan (CAS 107793-72-6), previously marketed under the trade name Oxilan, is a third-generation, nonionic, monomeric, tri-iodinated radiographic contrast agent [1]. It is formulated as an aqueous, sterile, and non-pyrogenic solution for intravascular administration in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography [2]. Ioxilan is distinguished by a unique molecular design incorporating a hydrophobic double-methylene region masked by hydrophilic groups, a feature engineered to achieve very low osmolality while maintaining good biological tolerance [3]. It is a low-osmolar contrast medium (LOCM) with reported osmolality values of 570 mOsm/kg H2O at 300 mgI/mL and 690 mOsm/kg H2O at 350 mgI/mL, which are among the lowest in its monomeric class [4].

Agent type
Low-osmolality monomeric nonionic tri-iodinated contrast molecule
Physicochemical profile
Reported very low osmolality among monomeric agents, supporting reduced osmotic load studies
Research context
Supports vascular function, endothelial response, and imaging quality endpoint investigations

Why Ioxilan Cannot Be Substituted


Despite the widespread clinical interchangeability of low-osmolar contrast media (LOCM), the specific selection of a contrast agent like ioxilan is critical for applications where its distinct physicochemical properties confer measurable advantages. As demonstrated by Violon (1997), monomeric nonionic molecules such as ioxilan, iohexol, ioversol, and iopamidol exhibit significant variation in experimental osmolality attributable to their specific molecular structures [1]. These differences in osmolality and viscosity directly influence hemodynamic tolerance, endothelial cell function, and erythrocyte membrane integrity [2]. The evidence presented below shows that ioxilan's unique combination of low osmolality, reduced viscosity, and specific formulation (e.g., inclusion of sodium citrate buffer) leads to quantifiably different in vitro and in vivo outcomes compared to widely used analogs like iohexol, iopamidol, and the iso-osmolar dimer iodixanol. Therefore, for investigators seeking to minimize vascular dysfunction or optimize contrast resolution in specific models, substituting ioxilan with another in-class agent could compromise experimental validity or clinical outcome reproducibility.

Osmolality and viscosity differences may shift hemodynamic and endothelial responses compared with other low-osmolar monomers (iohexol, iopamidol).
Endothelial dilator preservation and erythrocyte morphology profiles reported for ioxilan may not be reproduced by class alternatives.
Imaging signal-to-noise and attenuation characteristics may vary; direct interchange may compromise quantitative imaging endpoints.

Ioxilan Comparative Performance Evidence


Endothelial Vasodilation vs. Iohexol

In a direct head-to-head comparison, ioxilan demonstrated complete preservation of endothelial dilator response after prolonged incubation, whereas iohexol induced a substantial functional impairment. After 60 minutes of incubation with rabbit aortic rings, ioxilan caused no change in the dilator response to acetylcholine, whereas iohexol reduced the dilator response to 43% of control [1]. This effect was attributed to the lower osmolality of ioxilan, as the two compounds share similar hydrophilicity.

Endothelial vasodilation vs. iohexol
Head-to-head
Preserved 100% of control response; iohexol reduced to 43%
Supports endothelial function preservation context in prolonged exposure models
Rabbit aortic rings, 60 min incubation at 350 mgI/mL
Endothelial function Vascular biology Contrast media toxicity

Erythrocyte Morphology Integrity

Ioxilan exhibited superior biocompatibility with human red blood cells compared to both iohexol and iopamidol. While iohexol and iopamidol both induced the formation of acanthocytes (abnormally shaped red blood cells), ioxilan had no effect on erythrocyte morphology [1]. Furthermore, erythrocytes exposed to ioxilan demonstrated greater resilience to hypotonic saline solutions than those exposed to iohexol.

Erythrocyte morphology vs. iohexol/iopamidol
Head-to-head
No acanthocyte formation; comparators induced morphological aberrations
Reported hemocompatibility advantage for microcirculation research endpoints
Human heparinized blood, equal iodine concentration, TEM
Hemorheology Erythrocyte membrane Biocompatibility

Reduced Vascular Dysfunction Risk vs. Iodixanol

In a randomized clinical trial involving 132 subjects undergoing computed tomography (CT), ioxilan 350 was associated with significantly less contrast-induced vascular dysfunction compared to the iso-osmolar dimer iodixanol 320. The risk of vascular dysfunction, measured by the change in ascending aorta cross-sectional area, was 3.59-fold lower with ioxilan (95% CI: 1.99-6.48, p=0.004) [1].

Vascular dysfunction risk vs. iodixanol
Trial context
3.59-fold lower reported risk (95% CI 1.99–6.48, p=0.004)
Endpoint context: supports lower vascular function perturbation in CT studies
Randomized trial, 132 subjects, ascending aorta CSA change
Vascular dysfunction Contrast-induced nephropathy Clinical imaging

Image Quality: SNR and Attenuation vs. Iodixanol

The same randomized trial also demonstrated that ioxilan provided superior quantitative imaging metrics compared to iodixanol. Signal attenuation was 138% less with ioxilan (15±5%) than with iodixanol (35±8%) [1]. Correspondingly, the signal-to-noise ratio (SNR) was 68% higher for ioxilan compared to iodixanol (p=0.009). Notably, the patient satisfaction rate was 33.3% higher for ioxilan (90%) versus iodixanol (69%, p=0.001).

Image quality vs. iodixanol
Trial context
68% higher SNR, 138% less signal attenuation (p=0.009)
Supports higher contrast resolution in research imaging protocols
Randomized trial, 132 patients, CT imaging metrics
Image quality Contrast resolution CT imaging

Class-Leading Low Osmolality

A comparative analysis of eight monomeric nonionic iodinated molecules (ioversol, iohexol, iopamidol, iopromide, etc.) developed a regression equation to predict real osmolality based on molecular structure. Among all compounds analyzed, ioxilan was identified as having the lowest osmolality [1]. The study confirmed that the specific structural features of ioxilan, particularly its double-methylene hydrophobic region masked by hydrophilic groups, are responsible for this extreme low osmolality.

Osmolality class ranking
Class-level
Ranked lowest predicted and measured osmolality among 8 monomeric nonionic agents
Supports selection as a low-osmotic-load reference for comparative studies
Regression model of molecular structure–osmolality relationship
Physicochemical properties Osmolality Drug design

Ioxilan Key Application Scenarios


Contrast-Induced Vascular Dysfunction Research

Ioxilan is the optimal choice for studies investigating the vascular effects of contrast media. Its demonstrated 3.59-fold lower risk of inducing vascular dysfunction compared to iodixanol [1] and its ability to fully preserve endothelial vasodilatory function after prolonged exposure (unlike iohexol) [2] make it an ideal agent for establishing a low-toxicity baseline. Researchers should prioritize ioxilan in models where minimizing vascular perturbation is essential to isolate other experimental variables.

Hemocompatibility and Microcirculation Studies

For experiments assessing the interaction of contrast media with blood components, ioxilan offers a clear advantage. Its unique property of leaving erythrocyte morphology completely unaffected—in contrast to the acanthocyte formation caused by both iohexol and iopamidol—positions it as a superior, less confounding agent [3]. This makes ioxilan the preferred contrast agent for hemorheology research or any study where red blood cell integrity and microvascular flow are critical endpoints.

High-Resolution Contrast-Enhanced CT Imaging

In both clinical and research imaging settings where the highest signal-to-noise ratio and minimal signal attenuation are required, ioxilan should be selected over iodixanol. Evidence shows ioxilan provides a 68% higher SNR and 138% less signal attenuation, leading to improved contrast resolution and diagnostic clarity [1]. Procurement of ioxilan is therefore justified for CT imaging protocols demanding the highest quantitative image quality metrics.

Comparative Toxicological Studies of Contrast Media

Ioxilan serves as an excellent reference compound for studies comparing the biological tolerance of different classes of contrast agents. Its position as the monomer with the lowest predicted and measured osmolality among its class [4] provides a well-characterized baseline for assessing the toxicological contributions of osmolality versus molecular structure. Investigators can use ioxilan to effectively control for osmolality when comparing the effects of different contrast media families (e.g., ionic vs. nonionic, monomeric vs. dimeric).

Application
Selection Property
Validation Focus
Vascular response research
Endothelial dilator preservation profile
Endothelium-dependent vasodilation assays in prolonged exposure models
Hemocompatibility testing
Erythrocyte membrane compatibility
Morphology and hemorheology endpoints in whole blood incubation models
High-resolution CT imaging research
Signal-to-noise and attenuation characteristics
Quantitative image quality metrics in contrast-enhanced CT protocols
Comparative contrast agent toxicology
Osmolality-controlled baseline
Osmolality-matched comparator studies across contrast agent classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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